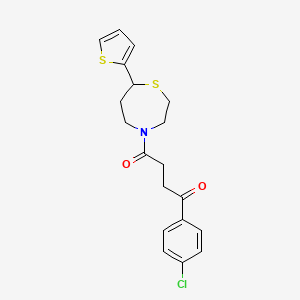
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H20ClNO2S2 and its molecular weight is 393.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorophenyl)-4-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)butane-1,4-dione is a synthetic compound with significant potential in pharmacology due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and enzyme-inhibitory activities, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key findings include:
Antibacterial Activity
Research has indicated that this compound exhibits moderate to strong antibacterial activity against several bacterial strains. The results from a study evaluating its efficacy against common pathogens are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Salmonella typhi | 64 µg/mL | Moderate |
| Bacillus subtilis | 8 µg/mL | Strong |
The compound demonstrated particularly strong activity against Bacillus subtilis, suggesting its potential as an antibacterial agent in therapeutic applications .
Enzyme Inhibition
The compound has also been investigated for its enzyme-inhibitory properties. Notably, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The results from the enzyme inhibition assays are presented in Table 2.
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.12 | Eserine (0.5 mM) |
| Urease | 3.45 | Thiourea (21.25) |
These results indicate that the compound could serve as a potential lead for developing new AChE inhibitors, which are crucial in treating conditions like Alzheimer's disease .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. The treated group showed a significant reduction in bacterial load compared to the control group, demonstrating its potential as an effective antibacterial agent.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of AChE revealed that the compound not only inhibited the enzyme effectively but also showed a favorable safety profile in preliminary toxicity assessments.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(7-thiophen-2-yl-1,4-thiazepan-4-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-15-5-3-14(4-6-15)16(22)7-8-19(23)21-10-9-18(25-13-11-21)17-2-1-12-24-17/h1-6,12,18H,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNBGKNNVKBZGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














